molecular formula C34H22O4 B15075370 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate

8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate

Cat. No.: B15075370
M. Wt: 494.5 g/mol
InChI Key: PIOICHLIKBTTOX-UHFFFAOYSA-N
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Description

8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a dihydrobenzo[def]chrysene core esterified with two benzoyloxy groups. The benzo[def]chrysene backbone consists of five fused benzene rings, while the benzoyloxy substituents (–O(CO)C₆H₅) enhance steric bulk and lipophilicity. This compound’s molecular formula is inferred as C₃₂H₂₀O₄ (molecular weight ≈ 492.5 g/mol).

Potential applications could include materials science (e.g., fluorescent probes) or photostable additives, inferred from the structural similarity to UV-absorbing benzophenones and bioactive quinoline esters .

Properties

IUPAC Name

(7-benzoyloxy-7,8-dihydrobenzo[a]pyren-8-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOICHLIKBTTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate typically involves multi-step organic reactions. One common method includes the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This process provides a facile route to obtain α-benzoyloxy ketones, which can be further transformed into the desired compound through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions, followed by purification steps such as recrystallization or chromatography to isolate the pure product. The use of environmentally benign oxidants and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex PAH derivatives, while reduction can produce simpler hydrocarbons or alcohols.

Scientific Research Applications

8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate involves its interaction with specific molecular targets. The benzoyloxy group enhances its ability to form π-π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Polycyclic Aromatic Hydrocarbon (PAH) Derivatives

The dihydrobenzo[def]chrysene core distinguishes this compound from fully aromatic PAHs like benzo(a)pyrene. The partial saturation at the 7,8-positions may improve stability compared to reactive metabolites like benzo(a)pyrene-7,8-diol-9,10-epoxide, which is unstable under silylation and linked to carcinogenicity .

Property 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate Benzo(a)pyrene-7,8-diol-9,10-epoxide
Structure Dihydro-PAH with benzoyloxy esters Fully aromatic PAH with diol/epoxide
Molecular Weight ~492.5 g/mol 302.33 g/mol
Reactivity Likely stable due to esterification Highly reactive, forms DNA adducts
Applications Potential materials science use Toxicological studies

Quinoline-Based Esters

The quinoline ester 8-quinolyl benzoate (Benzo xyline, CAS 86-75-9) shares a benzoyloxy group but has a simpler heterocyclic backbone. Benzo xyline exhibits fungicidal activity, suggesting that the target compound’s ester groups may also confer bioactivity, though its larger size could limit bioavailability .

Property 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate 8-Quinolyl Benzoate (Benzo xyline)
Molecular Formula C₃₂H₂₀O₄ C₁₆H₁₁NO₂
Molecular Weight ~492.5 g/mol 249.27 g/mol
Key Functional Groups Dihydro-PAH, benzoyloxy esters Quinoline, benzoyloxy ester
Applications Hypothetical: UV absorption, materials Fungicide

Benzophenone Derivatives

Benzophenone-8 (2’-hydroxybenzophenone-3) is a UV absorber used in cosmetics . While both compounds feature aromatic rings and ester-like groups, the target compound’s extended PAH system may offer broader UV absorption but lower solubility in polar solvents.

Property 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate Benzophenone-8
Structure PAH with esterified benzoyloxy groups Monocyclic benzophenone derivative
Molecular Weight ~492.5 g/mol 214.22 g/mol
Solubility Likely low (high lipophilicity) Moderate (hydroxy group enhances)
Applications Speculative: Photostable materials UV absorber in cosmetics

Chiral Dopants in Liquid Crystals

The chiral dopant R811 (a 4-[4-(hexyloxy)benzoyloxy]benzoate ester) shares ester functionality but lacks a PAH backbone . The target compound’s rigid, planar structure could theoretically align liquid crystals, but its bulkiness may hinder practical use compared to smaller dopants like R811.

Property 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate R811 (Chiral Dopant)
Molecular Formula C₃₂H₂₀O₄ C₂₆H₃₂O₅
Key Features PAH core, high rigidity Flexible alkyl chains, chiral center
Applications Unlikely for LCDs due to size Liquid crystal alignment

Research Findings and Inferences

  • Stability : The dihydro-PAH structure may reduce reactivity compared to fully aromatic PAHs, as seen in benzo(a)pyrene derivatives prone to epoxidation .
  • Photophysical Properties: Extended conjugation in the PAH core could enable unique fluorescence or UV absorption, akin to benzophenones .
  • Bioactivity : While Benzo xyline acts as a fungicide , the target compound’s size may limit membrane permeability, necessitating derivatization for biological testing.

Biological Activity

The compound 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate (CAS Number: 1053659-87-2) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate is C34H22O4C_{34}H_{22}O_{4}. Its structure features a benzoyloxy group attached to a dihydrobenzo[def]chrysene backbone, which is significant for its interaction with biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to 8-(benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate exhibit potential anticancer properties. For instance, certain hydroxamic acids have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The activity of related compounds suggests that 8-(benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate may also possess similar properties.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameIC50 (µM)Mechanism of Action
N-(benzoyloxy)benzamide100HDAC inhibition
8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoateTBDPotential HDAC inhibition

Mutagenicity Concerns

Despite the potential therapeutic benefits, concerns regarding the mutagenic properties of PAHs and their derivatives have been raised. Hydroxamic acids, including some analogs of the compound , have been linked to mutagenic effects through mechanisms such as Lossen rearrangement leading to reactive isocyanates . This highlights the need for caution in the development and application of such compounds in drug discovery.

Case Study 1: Inhibition of Acid Ceramidase

In a high-throughput screening campaign aimed at discovering inhibitors of acid ceramidase, a related compound was identified as an extremely potent inhibitor with an IC50 value of 3.2 nM. However, subsequent studies revealed that this compound was chemically unstable and its degradation products were biologically inactive . This raises questions about the reliability of results obtained from such compounds.

Case Study 2: Stability and Reactivity

Research has shown that compounds like 8-(benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate may react with solvents such as DMSO at room temperature, leading to decomposition and loss of biological activity . Understanding the stability profile of this compound is crucial for its potential therapeutic applications.

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